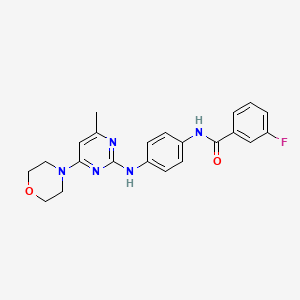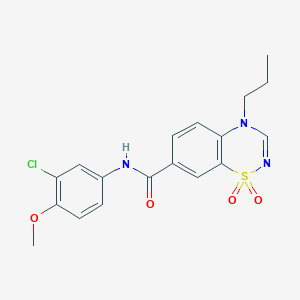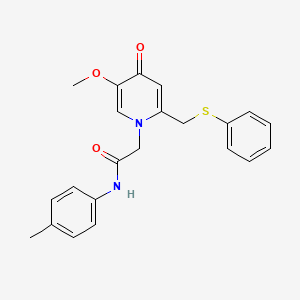
1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 2. The presence of multiple functional groups, including an amide, a ketone, and an aromatic amine, makes this compound a versatile candidate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a diester.
Introduction of the Amide Group: The amide group can be introduced by reacting the pyridazine derivative with an appropriate amine, such as aniline, under suitable conditions.
Functionalization of the Aromatic Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce aromatic rings.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
科学研究应用
1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
相似化合物的比较
Similar Compounds
Mefenamic Acid: 2-[(2,3-Dimethylphenyl)amino]benzoic acid, a nonsteroidal anti-inflammatory drug (NSAID).
Dexmedetomidine: 4-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, an α2 adrenergic receptor agonist used as a sedative and analgesic.
Uniqueness
1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of functional groups and its pyridazine ring structure
属性
分子式 |
C21H20N4O3 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC 名称 |
1-[2-(2,3-dimethylanilino)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C21H20N4O3/c1-14-7-6-10-17(15(14)2)23-19(26)13-25-20(27)12-11-18(24-25)21(28)22-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,22,28)(H,23,26) |
InChI 键 |
WAAVWNNOUKANFR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B11239560.png)

![5-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzamide](/img/structure/B11239572.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B11239584.png)

![4-{6-Methyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B11239596.png)
![N-(4-ethoxyphenyl)-3-{[2-methyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}propanamide](/img/structure/B11239599.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-3-carboxamide](/img/structure/B11239603.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B11239609.png)




